2-(3-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylate, also known as NQO1-activatable quinone, is a chemical compound that has been widely studied in the field of cancer research. This compound has shown potential as a therapeutic agent for cancer treatment due to its ability to selectively target cancer cells.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylate involves the activation of NQO1 in cancer cells. Once activated, the compound undergoes a reduction reaction that generates reactive oxygen species (ROS) and causes DNA damage, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylate has minimal toxicity to normal cells, indicating its potential as a selective cancer therapeutic agent. In addition, the compound has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of other cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylate is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
Future research on 2-(3-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylate could explore its potential as a combination therapy with other cancer treatments. In addition, further studies could investigate the use of the compound in other types of cancer that overexpress NQO1. Finally, research could focus on developing more efficient synthesis methods for the compound to improve its accessibility for lab experiments.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylate has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells that overexpress NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many cancer cells.
properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(3-chlorophenyl)-6-methylquinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-8-9-22-20(10-15)21(13-23(27-22)16-4-2-6-18(26)11-16)25(30)33-14-24(29)17-5-3-7-19(12-17)28(31)32/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATKTKKSTJXETM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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